Anabasamine

Description

Historical Context and Isolation from Natural Sources

The discovery and study of anabasamine are rooted in the phytochemical exploration of specific plant species known for their rich alkaloid content.

This compound is a naturally occurring alkaloid found in multiple plant sources. It has been identified in Nicotiana glauca, a species commonly known as tree tobacco. biosynth.comnih.gov This plant, a member of the Solanaceae family, is recognized for producing a variety of pyridine (B92270) alkaloids. srce.hr

The compound is also prominently found in Anabasis aphylla, a perennial shrub native to the deserts and semi-deserts of Central Asia. nih.govwikipedia.org This plant belongs to the Amaranthaceae family and has a history of use in traditional practices, which can be attributed to its diverse alkaloid composition. vulcanchem.commdpi.com The isolation of this compound has also been reported from other species within the Anabasis genus. ontosight.aijapsonline.com

The first report of the isolation of this compound from the seeds of the Central Asian shrub Anabasis aphylla dates back to 1967 by Mukhamedzhanov and his colleagues. nih.gov Structurally, they identified it as an alkaloid with a 2,3′-bipyridyl framework connected to a piperidine (B6355638) ring. nih.gov Subsequent phytochemical investigations of the Anabasis genus confirmed the presence of this compound. japsonline.com For instance, a 2008 study isolated this compound, along with other known alkaloids like N-methylanabasine and isonicoteine, from the aerial parts of Anabasis aphylla. nih.govresearchgate.net These early studies were crucial in establishing the chemical identity and natural distribution of the compound.

Origin in Nicotiana glauca (Tree Tobacco) and Anabasis aphylla (Central Asian Shrub)

Significance as a Natural Product and Alkaloid in Contemporary Biological Research

Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are of significant interest in biological research due to their wide range of physiological activities. nih.gov this compound, as a pyridine alkaloid, is a valuable compound in contemporary research, particularly in the field of neuropharmacology. biosynth.com

Its significance stems primarily from its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for various neuronal signaling pathways. biosynth.comontosight.ai this compound serves as a molecular tool for researchers to study nAChR-related mechanisms, offering insights into neurodegenerative conditions and addiction. biosynth.com

Furthermore, research has shown that this compound exhibits weak but selective inhibitory properties against acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.gov Specifically, its binding affinity was found to be approximately 8.6 times more effective at human blood erythrocyte acetylcholinesterase compared to horse blood serum butyrylcholinesterase. nih.gov Other preliminary studies have noted that this compound has been investigated for potential anti-inflammatory and anticholinergic effects. ontosight.aiuno.edu This profile makes this compound an important natural product for exploring receptor subtypes and advancing the understanding of receptor pharmacodynamics. biosynth.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₉N₃ |

| Molecular Weight | 253.34 g/mol |

| Boiling Point | 391.3 °C |

| Melting Point | 139.48 °C |

Data sourced from Biosynth and PubChem. biosynth.comnih.gov

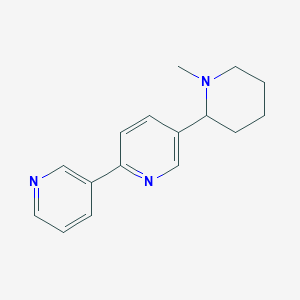

Structure

3D Structure

Properties

IUPAC Name |

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRDBHMKTWECOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942578 | |

| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20410-87-1 | |

| Record name | Anabasamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20410-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANABASAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Metabolic Aspects of Anabasamine

Precursor Incorporation and Pathway Elucidation

The biosynthesis of anabasamine, like other piperidine (B6355638) alkaloids, involves the incorporation of several fundamental metabolic building blocks. Tracer studies have been instrumental in elucidating the roles of these precursor molecules.

Research on the alkaloids of Anabasis aphylla has demonstrated the involvement of several key precursors in the formation of this compound and its co-occurring alkaloids. nih.gov

Lysine (B10760008): This amino acid is the primary precursor for the piperidine ring structure found in this compound. nih.govresearchgate.net The entire carbon and nitrogen backbone of the piperidine heterocycle is derived from lysine. annualreviews.org

Cadaverine (B124047): As the decarboxylation product of lysine, cadaverine is a key intermediate. researchgate.net Its incorporation into the piperidine ring of anabasine (B190304) has been established, suggesting it is a crucial step in the pathway. annualreviews.org Studies using labeled cadaverine have confirmed its role in forming the piperidine ring of related alkaloids.

Aspartic Acid: This amino acid contributes to the formation of the nicotinic acid portion of the related alkaloid, anabasine. Given the structural similarities, it is implicated in the pyridine (B92270) ring systems of the broader alkaloid family in Anabasis. nih.gov

Acetate and Methionine: These molecules are involved in the broader biosynthetic network. nih.gov Acetate units are common building blocks in alkaloid biosynthesis, often forming side chains or parts of larger ring systems, while methionine typically serves as a source of methyl groups for N-methylation or other modifications. annualreviews.org

| Precursor | Role in Biosynthesis | Primary Resulting Structure |

|---|---|---|

| Lysine | Primary source of carbon and nitrogen | Piperidine Ring |

| Cadaverine | Key intermediate formed from lysine decarboxylation | Piperidine Ring |

| Aspartic Acid | Contributes to the pyridine ring system | Pyridine Moiety |

| Acetate | General building block | Various structural components |

| Methionine | Methyl group donor | N-methyl groups |

The formation of the piperidine heterocycle is a central step in this compound biosynthesis. This process begins with the amino acid L-lysine and proceeds through the key intermediate, Δ¹-piperideine. nih.govresearchgate.net The pathway involves several enzymatic steps, including decarboxylation, oxidation, and cyclization. biorxiv.org

There are two potential routes for the conversion of lysine to Δ¹-piperideine:

Asymmetric Pathway: Lysine undergoes transamination to form α-keto-ε-aminocaproic acid, which then cyclizes and is reduced to form Δ¹-piperideine. In this pathway, the lysine molecule is processed asymmetrically. annualreviews.org This is considered the main biosynthetic route in Nicotiana species. researchgate.net

Symmetric Pathway: Lysine is first decarboxylated by a lysine decarboxylase (LDC) enzyme to form the symmetric diamine, cadaverine. researchgate.netresearchgate.net Cadaverine is then oxidatively deaminated by a diamine oxidase, yielding 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine. annualreviews.orgresearchgate.net The incorporation of free cadaverine represents this symmetric route. annualreviews.orgresearchgate.net

The Δ¹-piperideine intermediate then serves as the electrophilic scaffold that reacts with other molecular components to form the diverse range of piperidine alkaloids. biorxiv.org

Role of Lysine, Aspartic Acid, Methionine, Acetate, and Cadaverine

Comparative Biosynthesis within Alkaloid Families

The biosynthetic pathway of this compound is closely related to that of other alkaloids produced by Anabasis aphylla and shows distinct similarities and differences when compared to the well-studied nicotine (B1678760) pathway.

This compound is one of several alkaloids isolated from Anabasis aphylla. researchgate.net These compounds share common biosynthetic origins, primarily stemming from lysine. nih.gov The shared precursor pool leads to the co-synthesis of various structurally related alkaloids.

Anabasine: A simpler structural isomer of nicotine, anabasine is also a major alkaloid in A. aphylla. Its piperidine ring is derived from lysine, just like that of this compound. nih.gov

Lupinine (B175516), Aphylline, and Aphyllidine: These are quinolizidine (B1214090) alkaloids also found in A. aphylla. researchgate.netnih.govmdpi.com Their biosynthesis also utilizes lysine and cadaverine, where multiple Δ¹-piperideine units or their precursors condense to form the characteristic bicyclic quinolizidine core. annualreviews.org

The co-occurrence of these alkaloids highlights a branching metabolic pathway where the central intermediate, Δ¹-piperideine, is channeled towards the synthesis of either simple piperidine structures or more complex quinolizidine skeletons. nih.gov

| Alkaloid | Alkaloid Class | Botanical Source | Shared Precursor |

|---|---|---|---|

| This compound | Piperidine | Anabasis aphylla | Lysine |

| Anabasine | Piperidine | Anabasis aphylla | Lysine |

| Lupinine | Quinolizidine | Anabasis aphylla | Lysine |

| Aphylline | Quinolizidine | Anabasis aphylla | Lysine |

| Aphyllidine | Quinolizidine | Anabasis aphylla | Lysine |

While this compound's relative, anabasine, is an isomer of nicotine, their biosynthetic pathways diverge significantly at the precursor level.

Divergent Precursors: The most fundamental difference lies in the amino acid precursor for the non-pyridine ring. This compound (and anabasine) biosynthesis utilizes lysine to form a six-membered piperidine ring. biorxiv.org In contrast, nicotine biosynthesis uses ornithine to form a five-membered pyrrolidine (B122466) ring. biorxiv.orgnih.gov

Different Intermediates: The pathway from lysine to the piperidine ring proceeds via cadaverine and the cyclic imine Δ¹-piperideine. biorxiv.org The pathway from ornithine to the pyrrolidine ring proceeds via putrescine and the cyclic imine Δ¹-pyrrollinium. biorxiv.orgresearchgate.net

Shared Moiety: Both pathways converge in that the respective cyclic imines (Δ¹-piperideine for anabasine, Δ¹-pyrrollinium for nicotine) condense with a nicotinic acid-derived unit to form the final alkaloid structure. researchgate.net

This demonstrates a classic example of biosynthetic divergence where different amino acid precursors are used to generate structurally similar, yet distinct, alkaloid skeletons. biorxiv.org

Relationship to Anabasine and other Anabasis Alkaloids (e.g., Lupinine, Aphylline)

In Vivo Metabolism and Interconversion Studies of Related Alkaloids

Studies have analyzed the metabolism and potential for interconversion among the primary alkaloids found in Anabasis aphylla. nih.gov The dynamic nature of alkaloid accumulation suggests that these compounds are not merely static end-products but are subject to further metabolic processing within the plant. Research has examined the possibility of interconversion between anabasine, lupinine, and aphyllinic acid, indicating a connected metabolic grid where one alkaloid may be transformed into another. nih.gov This metabolic plasticity allows the plant to modulate its chemical profile in response to developmental or environmental cues.

Biotechnological Approaches to Biosynthesis

The low yield of this compound from natural plant sources has spurred the development of biotechnological methods to increase its production. maxapress.com These approaches offer a controlled and potentially more efficient means of synthesizing this complex alkaloid.

Genetic Engineering for Enhanced Alkaloid Production

The fundamental steps in genetically engineering a plant for enhanced alkaloid production typically include:

Identifying and isolating the target gene(s): This involves pinpointing the specific genes that code for enzymes crucial in the this compound biosynthetic pathway. pressbooks.pub

Gene cloning and modification: Once isolated, the gene is cloned and may be modified to optimize its expression in the host organism. pressbooks.pub

Transformation: The modified gene is then introduced into the plant cells, often using a vector like Agrobacterium tumefaciens. ebsco.com

Selection and regeneration: Transformed cells are selected and regenerated into whole plants that carry the new genetic information. pressbooks.pub

While specific genetic engineering studies focused solely on this compound are not extensively documented, research on related alkaloids provides a proof of concept. For instance, the overexpression of genes has been shown to increase the production of other alkaloids in various plant species. maxapress.com The rapidly evolving field of genetic engineering holds significant promise for the future production of this compound and other pharmacologically important alkaloids. scispace.com

Application of In Vitro Culture Systems (e.g., Hairy Root Cultures)

In vitro culture systems, particularly hairy root cultures, have emerged as a promising alternative for producing plant-derived secondary metabolites. frontiersin.orgmdpi.com Hairy root cultures are induced by the infection of plant tissues with the soil bacterium Agrobacterium rhizogenes. frontiersin.org This bacterium transfers a part of its DNA (T-DNA) into the plant genome, leading to the formation of fast-growing, highly branched roots that are genetically stable and have a high capacity for secondary metabolite production. thieme-connect.com

The advantages of using hairy root cultures for alkaloid production include:

High growth rate: Hairy roots grow much faster than conventional root cultures. thieme-connect.com

Genetic stability: They maintain a stable genetic makeup over long periods of cultivation. thieme-connect.com

Hormone-free medium: They can be grown in a culture medium without the need for exogenous plant hormones. thieme-connect.com

High productivity: Hairy root cultures often produce secondary metabolites at levels comparable to or even higher than the intact parent plant. thieme-connect.com

The process of establishing a hairy root culture for alkaloid production involves several key stages:

Induction: Sterile plant explants are infected with Agrobacterium rhizogenes to induce hairy root formation. mdpi.com

Establishment and selection: Individual hairy root lines are established, and high-producing, fast-growing clones are selected for further cultivation. mdpi.com

Optimization: Culture conditions, such as nutrient media and elicitors, are optimized to maximize biomass and alkaloid yield. usu.edu For example, adjusting the medium pH has been shown to enhance the release of alkaloids from the roots into the culture medium. usu.edu

Scale-up: High-producing root lines can be scaled up in bioreactors for large-scale production. mdpi.com

While specific applications to this compound are still under exploration, the successful use of hairy root cultures for producing a wide range of other alkaloids, such as atropine, scopolamine, and nicotine, demonstrates the significant potential of this technology for this compound biosynthesis. frontiersin.orgusu.edu

Chemical Synthesis and Analog Development of Anabasamine

Total Synthesis Methodologies

The journey to conquer the total synthesis of anabasamine has been marked by initial hurdles related to its natural availability and the subsequent development of sophisticated and versatile synthetic routes.

This compound is an alkaloid that was first isolated from the Central Asian shrub Anabasis aphylla. uno.edunih.gov The limited quantities of this compound that can be obtained from its natural source posed a significant challenge for comprehensive biological and pharmacological studies. uno.edu Early research efforts were hampered by this scarcity, highlighting the critical need for a laboratory synthesis to provide a consistent and scalable supply of the compound. uno.edu The initial forays into its synthesis were aimed at confirming the structure of the natural product and providing material for preliminary biological testing, which indicated activities such as anticholinesterase and anti-inflammatory effects. uno.edunih.gov

To overcome the limitations of natural sourcing, chemists have devised several versatile synthetic strategies. A notable and successful methodology involves a sequence of key reactions to construct the this compound framework. uno.eduresearchgate.net This approach commences with the addition of a pyridyl anion to valerolactone, which serves to introduce the core components of the piperidine (B6355638) ring precursor. uno.eduresearchgate.net The resulting intermediate, a hydroxy ketone, then undergoes a reductive amination step, a crucial transformation that forms the piperidine ring moiety of this compound. uno.eduresearchgate.net

Many natural products exist as a single enantiomer, and this stereochemical purity is often crucial for their biological activity. nih.govopenstax.org While initial syntheses of this compound produced a racemic mixture (an equal mixture of both enantiomers), subsequent efforts have focused on enantioselective synthesis to produce a specific stereoisomer. uno.edunih.gov Enantioselective approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions. openstax.orgbeilstein-journals.org For instance, the stereoselective reduction of a ketone intermediate can set the stereocenter of the piperidine ring. uno.edu

The absolute stereochemistry of the synthesized enantiomers is then rigorously confirmed. This is often accomplished through a combination of analytical techniques, including comparison with the natural product and advanced spectroscopic methods. In some cases, the synthesis of all possible stereoisomers allows for a definitive assignment of the natural product's configuration. chemrxiv.org The stereochemical integrity of this compound is a critical factor in understanding its interaction with biological targets. nih.gov

Development of Versatile Synthetic Strategies (e.g., Pyridyl Anion Addition, Reductive Amination, Suzuki Coupling)

Design and Synthesis of this compound Derivatives and Analogs

With a reliable synthetic route to this compound established, researchers have turned their attention to the design and synthesis of derivatives and analogs. This work is driven by the desire to understand the relationship between the molecule's structure and its biological activity, and to potentially develop new therapeutic agents with improved properties.

The systematic modification of the this compound structure allows for the exploration of structure-activity relationships (SAR). mdpi.comnih.govnih.govrsc.orgrsc.org By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify which parts of the molecule are essential for its function and which can be altered to enhance potency or selectivity. mdpi.com For example, modifications can be made to the piperidine ring, the pyridine (B92270) rings, or the linkage between them. The data gathered from these SAR studies provide valuable insights into the pharmacophore of this compound—the key structural features responsible for its biological effects. uno.edu

A promising strategy in drug design involves the creation of hybrid molecules that combine structural features from different parent compounds. In the case of this compound, its structural similarity to nicotine (B1678760) has inspired the synthesis of hybrid analogs. uno.edunih.gov These analogs may incorporate the piperidine ring of this compound with the pyridine ring system of nicotine, or vice versa. nih.gov The versatile synthetic methodology developed for this compound, particularly the pyridyl anion addition and reductive amination steps, has been successfully adapted for the synthesis of these nicotine-anabasamine hybrids. uno.eduresearchgate.net By creating these novel chemical entities, scientists aim to develop compounds with unique pharmacological profiles, potentially combining the desirable properties of both parent molecules while minimizing any undesirable effects. uno.edu

N-Acyl Derivatives and Incorporation of Heterocyclic Fragments (e.g., Isoxazole (B147169), Adamantane)

The synthesis of N-acyl derivatives of this compound and its close structural relative, anabasine (B190304), serves as a primary strategy for analog development. This approach allows for the introduction of various molecular fragments, including bulky lipophilic groups like adamantane (B196018) and electronically distinct heterocyclic systems such as isoxazole. These modifications are pursued to create novel chemical entities for pharmacological screening. mdpi.comnih.gov

The general synthetic procedure involves the acylation of the piperidine nitrogen. In a typical reaction, anabasine (or this compound) is dissolved in a dry solvent like dichloromethane. mdpi.com A base, commonly triethylamine, is added to the solution, followed by the slow addition of a specific acyl chloride, such as 1,2-azole-3-carbonyl chloride or adamantane-1-carbonyl chloride. mdpi.com The reaction mixture is typically stirred for a period at room temperature to ensure completion, yielding the desired N-acyl derivative with satisfactory efficiency (yields often ranging from 52–87%). nih.gov

The incorporation of the adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is of significant interest in medicinal chemistry for its potential to enhance membrane permeability and interact with specific biological targets. mdpi.comresearchgate.net The synthesis of N-adamantoyl anabasine derivatives proceeds via the reaction with adamantane-1-carbonyl chloride. mdpi.com These adamantane-containing derivatives have been investigated for various biological activities, with studies showing they can possess significant antiviral effects. mdpi.comnih.gov

Similarly, the isoxazole ring, a five-membered heterocycle, is a "privileged" structure in drug discovery, known to participate in various non-covalent interactions. nih.gov Its incorporation into the this compound scaffold is achieved using isoxazole-carbonyl chlorides. mdpi.com For example, derivatives featuring 5-phenylisoxazole (B86612) and 5-(p-tolyl)isoxazole fragments have been successfully synthesized. mdpi.comnih.gov These modifications have been shown to impart notable antibacterial properties to the parent alkaloid structure. mdpi.compreprints.org

Below is a table summarizing synthesized N-acyl derivatives of the closely related alkaloid anabasine, which follows the same reaction pathway as this compound.

Table 1: Examples of Synthesized N-Acyl Anabasine Derivatives Data derived from studies on the closely related alkaloid, anabasine.

| Acyl Fragment | Resulting Compound (as per literature) | Reported Yield (%) |

| 5-Methylisoxazole-3-carbonyl | 1a | 87 |

| 5-Phenylisoxazole-3-carbonyl | 1b | 85 |

| 5-(p-Tolyl)isoxazole-3-carbonyl | 1c | 83 |

| Adamantane-1-carbonyl | 1f | 78 |

Advanced Synthetic Strategies and Future Horizons in this compound Synthesis

Beyond simple acylation, the development of more sophisticated and efficient synthetic routes to this compound and its complex analogs represents a key frontier in its chemical investigation.

Future horizons in this compound synthesis are likely to be shaped by broader trends in organic chemistry, including the pursuit of enantioselectivity and green chemistry. researchgate.net

Enantioselective Synthesis : As this compound is a chiral molecule, developing methods to selectively synthesize one enantiomer over the other is a critical goal. Asymmetric hydrogenation using chiral iridium catalysts with specialized ligands has proven effective for related cyclic imines containing a pyridyl moiety, establishing a precedent for the potential enantioselective synthesis of this compound and its precursors. researchgate.net

Green Chemistry and Efficiency : Future strategies may focus on minimizing waste and using more sustainable reagents. researchgate.net Acceptorless dehydrogenation (AD) and related dehydrogenative coupling reactions are emerging as powerful, eco-friendly transformations that could potentially streamline the synthesis of the piperidine or pyridine rings within the this compound framework, avoiding the need for stoichiometric oxidants or other toxic reagents. researchgate.net

Complex Heterocyclic Hybrids : The vast chemistry available for heterocycles like isoxazole opens avenues for creating more complex this compound derivatives. nih.govmdpi.com Advanced strategies such as intramolecular nitrile oxide cycloadditions could be employed to construct fused isoxazole-piperidine ring systems, leading to novel, rigid this compound analogs with unique three-dimensional structures. mdpi.com The development of one-pot, multi-component reactions for synthesizing highly substituted heterocycles also presents an attractive future strategy for rapidly diversifying the this compound scaffold. researchgate.net

These advanced and future synthetic strategies promise to expand the chemical space around this compound, enabling a more profound exploration of its chemical and pharmacological potential.

Pharmacological Actions and Molecular Mechanisms of Anabasamine

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are crucial for fast synaptic transmission in the nervous system. nih.govwikipedia.org Anabasamine acts as an agonist at these receptors, meaning it binds to and activates them, albeit with varying degrees of potency and selectivity across different nAChR subtypes. mdpi.com

This compound demonstrates notable interactions with two major subtypes of neuronal nAChRs: α4β2 and α7. The α4β2 nAChR is the most abundant high-affinity nicotine (B1678760) binding site in the mammalian brain, while the α7 nAChR is implicated in cognitive processes. uno.edunih.gov

Research indicates that this compound is a weak partial agonist at α4β2 nAChRs. mdpi.com In contrast, it is a more potent agonist at the α7 neuronal nAChRs. mdpi.com This preferential activity for the α7 subtype has made this compound and its derivatives, such as the experimental compound GTS-21 (3-(2,4-dimethoxybenzylidene)anabaseine), valuable leads in the development of therapeutics targeting cognitive deficits. mdpi.comnih.govnih.gov

The structurally related alkaloid, anabasine (B190304), provides further insight into the importance of stereochemistry for receptor selectivity. While not this compound, studies on anabasine enantiomers highlight how subtle molecular differences can dramatically alter receptor interactions. For instance, (-)-anabasine shows a higher affinity for α7-nAChRs, whereas (+)-anabasine binds more selectively to α4β2-nAChRs. nih.gov

| Compound | Receptor Subtype | Activity | Binding Affinity (Ki) | Potency (EC50) |

|---|---|---|---|---|

| This compound | α4β2 nAChR | Weak Partial Agonist mdpi.com | N/A | N/A |

| This compound | α7 nAChR | Potent Agonist mdpi.com | N/A | N/A |

| (-)-Anabasine | α7 nAChR | Agonist nih.gov | 0.39 µM nih.gov | 18 µM nih.gov |

| (-)-Anabasine | α4β2 nAChR | Agonist nih.gov | 1.1 µM nih.gov | > 30 µM nih.gov |

| (+)-Anabasine | α4β2 nAChR | Agonist nih.gov | 0.91 µM nih.gov | N/A |

| (+)-Anabasine | α7 nAChR | Agonist nih.gov | 3.7 µM nih.gov | N/A |

By activating nAChRs, which are ion channels, this compound can directly influence the electrical properties of neurons and modulate the release of various neurotransmitters. numberanalytics.comnumberanalytics.com The activation of presynaptic nAChRs is a key mechanism for regulating the release of neurotransmitters like acetylcholine, dopamine (B1211576), and norepinephrine (B1679862). nih.govnumberanalytics.com

Studies on the parent compound, anabaseine (B15009), show that it can increase cortical levels of acetylcholine and norepinephrine in vivo. nih.gov This effect is blocked by the nicotinic antagonist mecamylamine, confirming that the action is mediated through nAChRs. nih.gov The anabaseine derivative GTS-21, which is more selective for α7 nAChRs, has been shown to significantly increase norepinephrine and dopamine levels. nih.gov Given this compound's own activity at these receptors, it is expected to participate in similar modulation of neurotransmitter release, thereby influencing neuronal signaling pathways involved in arousal, attention, and reward. nih.govnih.gov

This compound's primary pharmacological action is its direct influence on the function of ligand-gated ion channels (LGICs), specifically the nAChR subtype. wikipedia.orgmdpi.com LGICs are transmembrane proteins that open an ion-conducting pore in response to the binding of a chemical messenger, or ligand. nih.govkenhub.com

When this compound binds to the orthosteric site of an nAChR, it triggers a conformational change in the protein. nih.gov This change opens the central pore, allowing the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the neuron. wikipedia.org This influx of positive ions depolarizes the cell membrane, leading to an excitatory postsynaptic potential (EPSP), which increases the likelihood of the neuron firing an action potential. wikipedia.orgkenhub.com Through this fundamental mechanism, this compound directly alters the excitability and signaling function of neurons expressing these receptors. wikipedia.org

The distinct selectivity profile of this compound and its derivatives makes them useful tools in neuroscience research. mdpi.com this compound itself can serve as a molecular probe to investigate the distribution and function of specific nAChR subtypes, particularly the α7 nAChR. mdpi.com Its structural backbone, the 2,3'-bipyridyl-piperidine scaffold, has been instrumental as a "lead compound" for designing more potent and selective α7 nAChR agonists. nih.govmdpi.com The development of compounds like GTS-21 from anabaseine highlights the utility of this chemical family in probing the structure-activity relationships of nAChR ligands. nih.govnih.gov By studying how modifications to the this compound structure affect binding affinity and functional potency at different receptor subtypes, researchers can better understand the molecular architecture of the nAChR binding site. mdpi.comnih.gov

The pharmacological activity of anabaseine, a close structural relative of this compound, is complicated by its existence in three distinct chemical forms at physiological pH: a cyclic iminium ion, a cyclic imine, and an open-chain ammonium-ketone. mdpi.comnih.gov Research has sought to identify which of these tautomers is the pharmacologically active form. mdpi.comresearchgate.net

Through the synthesis and testing of stable analogs representing each form, studies have concluded that the monocationic cyclic iminium is the form that avidly binds to and activates vertebrate nAChRs. mdpi.comnih.gov The analog for the cyclic iminium form, 2-(3-pyridyl)-1,4,5,6-tetrahydropyrimidine (B1229464) (PTHP), displayed potencies and binding affinities similar to anabaseine itself. mdpi.com In contrast, analogs for the cyclic imine and ammonium-ketone forms showed negligible activity. mdpi.com This finding is crucial for understanding the molecular interactions of this compound, as its structure also contains features that could potentially exist in different ionic states, and it strongly suggests that a positively charged form is essential for potent interaction with the electronegative "aromatic box" of the nAChR binding site. mdpi.com

Utility as a Molecular Probe for Receptor Dynamics (e.g., Receptor Subtypes, Affinity States)

Anticholinesterase Activity

In addition to its direct action on nAChRs, this compound also exhibits activity as a cholinesterase inhibitor. nih.govuno.edu Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating its signal. nih.gov By inhibiting these enzymes, this compound can increase the concentration and duration of action of acetylcholine in the synapse.

Phytochemical studies have revealed that this compound possesses weak but selective anti-acetylcholinesterase properties. nih.gov It is approximately 8.6-fold more effective at inhibiting human erythrocyte acetylcholinesterase compared to horse serum butyrylcholinesterase. nih.gov This selective inhibition of AChE over BChE is a desirable trait in potential therapeutic agents for conditions characterized by cholinergic deficits. scispace.com

| Enzyme | Source | Inhibitory Affinity (Ki) |

|---|---|---|

| Acetylcholinesterase (AChE) | Human Blood Erythrocyte nih.gov | 51 µM nih.gov |

| Butyrylcholinesterase (BChE) | Horse Blood Serum nih.gov | 440 µM nih.gov |

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine and are significant targets in the management of neurodegenerative conditions such as Alzheimer's disease. researchgate.netnih.govwikipedia.org The inhibition of AChE and BChE increases the availability of acetylcholine at the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.govmdpi.com this compound, as a derivative of the alkaloid anabasine, is among several related compounds recognized for their inhibitory action on these cholinesterases. mdpi.com

Elucidation of Inhibitory Mechanisms and Comparative Efficacy

While this compound is known to inhibit both AChE and BChE, detailed studies elucidating its specific mechanism of inhibition—such as whether it acts as a competitive, noncompetitive, or irreversible inhibitor—are not extensively detailed in recent literature. researchgate.netnih.govscielo.br Cholinesterase inhibitors can act through various mechanisms, including reversible binding to the enzyme's active site or pseudo-irreversible carbamylation of the catalytic serine residue. nih.govscielo.br The comparative efficacy of this compound against standard cholinesterase inhibitors, often measured by the half-maximal inhibitory concentration (IC₅₀), has not been fully quantified in available studies. For context, established drugs like galantamine exhibit potent inhibition with IC₅₀ values in the low micromolar to nanomolar range. nih.govthegoodscentscompany.com Further research is required to determine the precise potency and inhibitory profile of this compound relative to these clinical standards.

Other Investigated Molecular Targets and Biochemical Pathways

This compound has been investigated as a potential inhibitor of Dihydroorotate (B8406146) Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. scielo.brmdpi.com This pathway is essential for the synthesis of DNA and RNA, and its inhibition is a validated strategy for developing anti-infective agents, particularly against parasitic organisms like Plasmodium falciparum (the causative agent of malaria), which rely solely on this pathway for pyrimidine production.

In silico molecular docking studies have been performed to evaluate the binding affinity of this compound to the DHODH enzyme from P. falciparum (PfDHODH). These studies identified this compound as a promising metabolite for inhibiting PfDHODH. scielo.brmdpi.com The calculated binding energy suggests a strong and competitive interaction with the enzyme's active site. mdpi.com

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Reference Ligand (DSM265) Binding Energy (kcal/mol) |

| This compound | PfDHODH | -8.57 | -9.82 |

This table presents the in silico binding energy of this compound with Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), compared to a known inhibitor, DSM265. The data indicates a strong potential for competitive inhibition. mdpi.com

Preliminary research has explored the effects of this compound on hepatic alcohol dehydrogenase (ADH) levels. nih.gov ADH is the primary enzyme responsible for the metabolism of ethanol (B145695) in the liver. The inhibition or alteration of ADH activity can significantly impact alcohol metabolism and clearance. Studies into this compound's effects in this area have been limited, reportedly due to the difficulty in isolating sufficient quantities of the compound for extensive research. nih.gov However, early findings suggest a potential interaction, with one study noting an inhibitory effect of this compound on ethanol action in mice.

Interactions with Dihydroorotate Dehydrogenase (DHODH) in Parasitic Organisms

Comparative Pharmacology with Related Alkaloids

This compound is structurally related to other tobacco alkaloids, including its parent compound anabasine, as well as nicotine and anatabine (B1667383). mdpi.commdpi.com The pharmacological actions of these alkaloids primarily involve interaction with nicotinic acetylcholine receptors (nAChRs), which are classified into various subtypes, including α4β2 and α7. mdpi.commdpi.com

Anabasine: This alkaloid acts as a partial agonist at α4β2 nAChRs and a full agonist at the α7 subtype. mdpi.com It demonstrates a lower potency at α4β2 receptors compared to nicotine but a higher potency at α7 receptors. mdpi.com Anabasine has been shown to improve memory deficits in animal models. mdpi.com

Nicotine: The principal psychoactive alkaloid in tobacco, nicotine is a potent agonist at several nAChR subtypes and is well-known for its effects on cognition and attention. mdpi.com

Anatabine: Like anabasine, anatabine is a less abundant tobacco alkaloid. mdpi.com It is a less efficacious agonist at α4β2 nAChRs compared to anabasine but shows high efficacy at α7 receptors. mdpi.com Studies indicate that anatabine can improve attentional impairment in animal models. mdpi.com

The pharmacological profile of these related alkaloids highlights a functional divergence based on their structural nuances, particularly in their efficacy and potency at different nAChR subtypes. Anabasine and anatabine, while both being nAChR agonists, exhibit distinct effects on memory versus attention. mdpi.com

| Alkaloid | Primary Target(s) | Key Pharmacological Effect(s) |

| Anabasine | α4β2 nAChR (Partial Agonist), α7 nAChR (Full Agonist) | Reverses memory impairment in animal models. mdpi.commdpi.com |

| Nicotine | nAChRs (Potent Agonist) | Improves memory and attention. mdpi.com |

| Anatabine | α4β2 nAChR (Agonist), α7 nAChR (High Efficacy Agonist) | Attenuates attentional impairment in animal models. mdpi.commdpi.com |

This table provides a comparative overview of the primary molecular targets and resulting pharmacological effects of Anabasine, Nicotine, and Anatabine, alkaloids structurally related to this compound.

Structure-Activity Relationship (SAR) Studies in Diverse Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. These investigations involve systematically modifying the molecular structure of a lead compound, such as this compound, and evaluating the biological effects of these new analogs. The goal is to identify the key chemical features, or pharmacophores, responsible for the compound's therapeutic actions and to design more potent and selective drugs. slideshare.net For this compound and related alkaloids, SAR studies have been crucial in exploring their potential across various biological systems.

Initial interest in this compound was sparked by preliminary findings indicating a range of biological activities, including anticholinesterase and anti-inflammatory effects, as well as the ability to increase levels of hepatic alcohol dehydrogenase. uno.edu However, the limited availability of this compound from its natural source, the Central Asian shrub Anabasis aphylla, hindered extensive investigation. uno.edu The development of a versatile synthetic methodology was a critical step that enabled the production of this compound and its analogs, paving the way for detailed SAR studies. uno.edu

A key analog of this compound is northis compound, a des-N-methyl variant isolated from the skins of the poison dart frog Phyllobates terribilis. nih.gov Due to its structural similarity to nicotine and anabasine, it has been suggested that northis compound likely possesses agonist activity at neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov This highlights a primary SAR principle: even small modifications, such as the removal of a methyl group from the piperidine (B6355638) ring nitrogen, can influence interaction with biological targets.

Stereochemistry is another critical factor in the biological activity of this class of alkaloids. For instance, studies on the enantiomers of the related alkaloid anabasine demonstrated significant differences in their pharmacological profiles. nih.gov (-)-Anabasine is a more potent agonist at the α7-nAChR, whereas (+)-anabasine binds more selectively to the α4β2-nAChR. nih.gov Furthermore, toxicity studies showed that (+)-anabasine is more toxic than (-)-anabasine, underscoring that stereochemical configuration affects both pharmacological activity and lethality. nih.gov

Detailed SAR studies have been conducted on N-acyl derivatives of the closely related alkaloid, anabasine, providing a model for how modifications to the core structure impact biological function. mdpi.com In these studies, various acyl groups, including those with adamantane (B196018), pyridine (B92270), and 1,2-azole fragments, were attached to the anabasine scaffold and tested for antimicrobial, antifungal, antiviral, and analgesic activities. mdpi.compreprints.org

The research yielded several key findings:

Antibacterial Activity : The nature of the acyl group significantly influenced antibacterial specificity. An anabasine derivative with a 5-phenylisoxazole (B86612) fragment showed moderate activity against Escherichia coli but not Bacillus subtilis. mdpi.compreprints.org Conversely, an analog with a 4-tolyl substituent on the isoxazole (B147169) ring was active against Bacillus subtilis but not Escherichia coli. mdpi.compreprints.org Derivatives containing an isoxazole fragment proved to be the most active against Staphylococcus aureus, with activity comparable to the antibiotic ceftriaxone. mdpi.compreprints.org

Antiviral Activity : Derivatives featuring an adamantane fragment demonstrated the most significant antiviral effects. mdpi.com

Analgesic Activity : A majority of the synthesized anabasine derivatives exhibited significant analgesic properties, substantially reducing pain responses in animal models. mdpi.com

Antifungal Activity : Only minor antifungal activity against Candida albicans was observed for a few specific derivatives. mdpi.compreprints.org

These findings from anabasine derivatives illustrate how SAR studies can systematically probe the biological effects of structural modifications. By altering the N-acyl substituent, researchers could tune the compound's activity, enhancing potency against specific bacterial strains or introducing entirely different activities like antiviral or analgesic effects. mdpi.com

Table 1: Summary of Structure-Activity Relationship Findings for N-Acyl Anabasine Derivatives

| Structural Modification (Acyl Group) | Biological System/Target | Observed Activity | Reference |

|---|---|---|---|

| 5-Phenylisoxazole fragment | Escherichia coli (bacteria) | Moderately pronounced activity | mdpi.compreprints.org |

| 5-Phenylisoxazole fragment | Bacillus subtilis (bacteria) | Not sensitive | mdpi.compreprints.org |

| 4-Tolyl-5-isoxazole fragment | Bacillus subtilis (bacteria) | Moderately pronounced activity | mdpi.compreprints.org |

| 4-Tolyl-5-isoxazole fragment | Escherichia coli (bacteria) | Not sensitive | mdpi.compreprints.org |

| Isoxazole fragments (general) | Staphylococcus aureus (bacteria) | Most promising activity, comparable to ceftriaxone | mdpi.compreprints.org |

| Adamantane fragment | Viral models | Greatest antiviral effect | mdpi.com |

| Various N-acyl derivatives | Pain response model (mice) | Significant analgesic activity | mdpi.com |

| Des-N-methyl (Northis compound) | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Suggested agonist activity | nih.gov |

Biological Activities and Advanced Preclinical Investigations of Anabasamine

Neuropharmacological Effects

Anabasamine's interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) forms the basis of its neuropharmacological interest, particularly in the contexts of neurodegenerative diseases and addiction. biosynth.com

Research into Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's Disease Models)

The potential role of this compound in the study of neurodegenerative disorders stems from its activity at nAChRs, which are implicated in the pathophysiology of diseases like Alzheimer's and Parkinson's. biosynth.com Research in this area often utilizes various animal and in vitro models to simulate the disease states.

Animal models for neurodegenerative diseases like Alzheimer's often involve the administration of substances to induce memory and learning deficits, or the use of transgenic animals that express genes associated with the disease. scielo.br For Parkinson's disease, models frequently involve the use of neurotoxins that selectively damage dopaminergic neurons, mimicking the neuronal loss seen in the human condition. nih.gov While direct studies on this compound in these specific models are not extensively detailed in the provided results, its known interaction with nAChRs makes it a compound of interest for researchers exploring therapeutic strategies for these conditions. biosynth.com

In the context of Alzheimer's disease, the accumulation of amyloid-β (Aβ) protein is a key pathological hallmark. frontiersin.org Some research models involve the direct intracerebral infusion of Aβ peptides to create learning and memory deficits in rodents. scielo.br For Parkinson's disease, which is characterized by the loss of dopamine (B1211576) neurons and the presence of α-synuclein aggregates, models include both toxin-induced and genetic-based approaches. nih.govamericanbrainfoundation.org

A study investigating the inhibition of cholinesterases, enzymes relevant to Alzheimer's disease pathology, found that this compound exhibited weak but selective anti-acetylcholinesterase properties. nih.gov The binding affinity (Kᵢ) of this compound at human blood erythrocyte acetylcholinesterase was approximately 8.6-fold more effective than at horse blood serum butyrylcholinesterase. nih.gov

Table 1: Cholinesterase Inhibition by this compound

| Enzyme | Source | Kᵢ (µM) |

|---|---|---|

| Acetylcholinesterase | Human Blood Erythrocyte | 51 |

This table is interactive. You can sort and filter the data.

Implications for Addiction Research

The role of minor tobacco alkaloids, including this compound-related compounds, in addiction is an active area of investigation. Nicotine (B1678760) is the primary addictive substance in tobacco, but other alkaloids may also contribute to tobacco dependence. nih.gov Research in this field often employs models like intracranial self-stimulation (ICSS) in rats to assess the rewarding and reinforcing effects of substances. nih.gov

Studies on minor tobacco alkaloids such as nornicotine (B190312) and anabasine (B190304) have shown that they can mimic some of nicotine's addiction-related effects, although typically with lower potency. nih.gov For instance, in ICSS studies, both nornicotine and anabasine produced biphasic effects similar to nicotine, with lower doses enhancing reinforcement and higher doses attenuating it. nih.gov While specific data on this compound in these models is limited in the search results, its structural similarity to other psychoactive alkaloids suggests a potential for interaction with the neural pathways involved in addiction. biosynth.com

Behavioral Studies (e.g., Influence on Locomotion Excitation)

Early pharmacological studies on alkaloids from Anabasis aphylla, including anabasine and this compound, investigated their effects on behavior and locomotion. scispace.com While detailed results from these specific studies on this compound are not available in the provided search results, research on related alkaloids provides some context. For instance, studies on anabasine have been conducted to understand its effects on motor coordination. thegoodscentscompany.com Research has also explored the impact of various doses of this compound and lupinine (B175516) on locomotion. researchgate.net

Anti-Inflammatory Properties and Underlying Mechanisms

Preclinical studies have explored the potential anti-inflammatory effects of various plant-derived alkaloids. researchgate.net

Assessment of Anti-Inflammatory Activity in Experimental Models

The anti-inflammatory activity of compounds is often evaluated using experimental models of inflammation, such as carrageenan-induced paw edema in rodents. researchgate.netscielo.br This model is a standard method for screening potential anti-inflammatory agents. researchgate.net A review of alkaloids with anti-inflammatory activity notes that out of 171 evaluated alkaloids, 137 showed positive results in various models. researchgate.net

While specific data on this compound's efficacy in the carrageenan-induced paw edema model is not detailed in the provided search results, the general anti-inflammatory potential of alkaloids as a class is well-documented. researchgate.netscielo.br For example, studies on anacardic acid, another natural compound, demonstrated a reduction in paw edema in mice. nih.gov

Investigation of Immunomodulatory Pathways (e.g., Activation of Adrenal Cortex-Hypothalamus-Pituitary System)

The immune system and the hypothalamo-pituitary-adrenal (HPA) axis are intricately linked, and this connection plays a crucial role in the body's response to inflammation. nih.govnih.gov Corticosteroids, which are regulated by the HPA axis, have potent immunosuppressive and anti-inflammatory effects. nih.gov Research in this area investigates how certain compounds might modulate immune responses through their influence on this neuroendocrine system. nih.govphysionet.org

While the direct effects of this compound on the HPA axis are not specified in the search results, the study of how alkaloids interact with immunomodulatory pathways is an ongoing field of research. The investigation of such mechanisms is crucial for understanding the full therapeutic potential of these compounds. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Nicotine |

| Nornicotine |

| Anabasine |

| Myosmine |

| Anatabine (B1667383) |

| Cotinine |

| Lupinine |

| Anacardic Acid |

| Acetylcholine |

| Butyrylcholinesterase |

| Carrageenan |

Antiparasitic Activity

Current research literature from the conducted searches does not specify direct in vitro or in silico investigations into the efficacy of this compound against the protozoan parasites Leishmania amazonensis and Plasmodium falciparum. While the field of antiparasitic drug discovery actively screens natural products, and studies have been conducted on other alkaloids and compounds against these specific parasites, data directly implicating this compound is not available in the provided results. nih.govmdpi.comnih.govfrontiersin.orgscielo.br

Other Reported Biological Activities of this compound and its Derivatives

Investigations into the antiviral potential of compounds related to this compound have shown promising results. Modifying the structure of alkaloids such as the parent compound anabasine may confer previously unobserved activities, including antiviral effects. nih.gov In a study involving a series of newly synthesized N-acyl derivatives of anabasine, compounds were tested for their antiviral activity. nih.gov The results indicated that adamantane (B196018) derivatives, in particular, demonstrated the most significant antiviral effect, highlighting them as promising candidates for further pharmacological study. nih.gov

This compound has been noted for its anti-inflammatory activity, a property often associated with analgesic effects. scielo.brscielo.br Furthermore, preclinical studies on derivatives of its parent compound, anabasine, have demonstrated notable analgesic properties. A majority of the tested anabasine derivatives showed significant analgesic activity by reducing the pain response in animal models. nih.gov While nicotine, a structurally related alkaloid, is known to produce analgesic effects, its side effects limit its therapeutic use. uno.edunih.gov The discovery of potent analgesic responses from other natural alkaloids has renewed interest in this class of compounds. uno.edu

The antimicrobial properties of this compound's parent compound, anabasine, and its derivatives have been a key area of investigation. Alkaloid extracts from Anabasis articulata have shown activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumonia, and Bacillus subtilis, as well as the fungus Candida albicans. researchgate.net

Synthetic derivatives have been developed to explore and enhance this activity. nih.gov A study on N-acyl derivatives of anabasine found that their effectiveness is dependent on the specific microorganism. nih.gov For instance, compounds featuring isoxazole (B147169) fragments exhibited the most pronounced antibacterial activity. nih.gov However, the Gram-negative bacterium Pseudomonas aeruginosa was resistant to all tested compounds. nih.gov Minor antifungal activity against Candida albicans was observed with certain derivatives. nih.gov The development of thiourea (B124793) derivatives of anabasine is another strategy being explored, as thiourea compounds are known to possess antibacterial and antifungal properties. researchgate.net

Table 1: Antibacterial Activity of N-acyl Anabasine Derivatives (Agar Diffusion Study)

| Compound | Test Strain | Concentration (µM) | Zone of Inhibition (mm) |

|---|---|---|---|

| 1c | Staphylococcus aureus | 144.0 | 18.3 ± 0.6 |

| 1c | Bacillus subtilis | 144.0 | 16.3 ± 0.3 |

| 1c | Escherichia coli | 144.0 | 12.3 ± 0.3 |

| 3d | Staphylococcus aureus | 90.7 | 17.3 ± 0.3 |

| 3d | Bacillus subtilis | 90.7 | 15.7 ± 0.3 |

| 3d | Escherichia coli | 90.7 | 11.3 ± 0.3 |

Source: Adapted from research findings. nih.gov Note: The symbol "–" indicates the compound was not active in the experiment. Pseudomonas aeruginosa was resistant to all tested compounds.

Analgesic Effects

Methodologies in Preclinical Research

Preclinical research encompasses the scientific studies conducted before a new drug or device is tested in humans. neuralink.comals.net This crucial phase bridges the gap between drug discovery and clinical trials, involving an iterative process of evaluation. nuvisan.com The primary methodologies are categorized as in vitro (within glass, e.g., cell cultures), in vivo (within a living organism, e.g., animal models), and in silico (computer-based simulations). neuralink.com

The preclinical process can be subdivided into several key stages:

Basic Research and Drug Discovery: This initial phase involves studies to understand the underlying biology of a disease and to screen hundreds or thousands of compounds in cellular models to identify "hits." als.net

Lead Optimization: Promising hits are moved into animal models for more complex testing. als.net This stage involves refining the chemical structure to improve efficacy and reduce toxicity.

IND-Enabling Studies: These are formal studies conducted under Good Laboratory Practices (GLP) to gather the necessary data to apply for an Investigational New Drug (IND) application with regulatory agencies. als.net

Modern preclinical research increasingly utilizes advanced technologies. Bioinformatics, through methods like microarray and next-generation sequencing, helps identify genomic changes related to a drug's toxicology or off-target effects, saving significant time and resources. cd-genomics.com Furthermore, innovative in vitro models, such as patient-derived tumor replicas created through bioprinting, offer a more representative and efficient platform for efficacy testing, particularly in fields like oncology. carcinotech.com The entire process involves critical steps such as chemical scale-up, formulation development, bioanalysis to measure drug concentrations, and toxicology testing to evaluate potential harm. nuvisan.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Anabasine |

| Nicotine |

| Epibatidine |

Application of In Vitro Assays and Cell-Based Studies for Efficacy and Safety

In vitro and cell-based assays are fundamental first steps in evaluating the pharmacological and toxicological properties of a compound like this compound. These studies provide initial insights into its mechanism of action and potential effects on cells.

One area of investigation for this compound has been its effect on cholinesterases. In a phytochemical study, this compound demonstrated weak but selective inhibitory properties against acetylcholinesterase. nih.gov Specifically, its binding affinity (Kᵢ) for human blood erythrocyte acetylcholinesterase was found to be approximately 8.6 times more effective than for horse blood serum butyrylcholinesterase, with Kᵢ values of 51 µM and 440 µM, respectively. nih.gov This selective inhibition suggests a potential, albeit modest, role in modulating cholinergic pathways.

The cytotoxic effects of this compound have also been explored. One study identified this compound in muntries, a native Australian fruit, and noted that alkaloids, in general, have been associated with higher toxicity. nih.gov Another study investigating Ziziphus honey, which contains this compound, reported cytotoxic effects against several cancer cell lines. nih.govmdpi.com The honey demonstrated a dose-dependent decrease in the viability of breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. nih.govmdpi.com However, it is important to note that these studies evaluated extracts or complex mixtures containing this compound, and the observed cytotoxicity cannot be solely attributed to this single compound. Further research using purified this compound is necessary to determine its specific cytotoxic profile.

Additionally, in silico studies, which use computational models to predict biological activity, have suggested that this compound may have potential as an antiparasitic agent. mdpi.com Molecular docking studies indicated that this compound could be a competitive inhibitor of dihydroorotate (B8406146) dehydrogenase in Plasmodium falciparum, the parasite that causes malaria. mdpi.com These computational predictions provide a basis for further in vitro testing to validate these potential antiparasitic effects.

Table 1: Summary of In Vitro and Cell-Based Studies on this compound

| Assay Type | Target/Cell Line | Key Findings | Citation |

|---|---|---|---|

| Enzyme Inhibition Assay | Human Acetylcholinesterase, Horse Butyrylcholinesterase | Selective but weak inhibition of acetylcholinesterase (Kᵢ = 51 µM) over butyrylcholinesterase (Kᵢ = 440 µM). | nih.gov |

| Cytotoxicity Assay | Breast (MCF-7), Lung (A549), Colon (HCT-116) cancer cells | Ziziphus honey containing this compound showed dose-dependent cytotoxicity. | nih.govmdpi.com |

| Molecular Docking | Plasmodium falciparum Dihydroorotate Dehydrogenase | Predicted to be a competitive inhibitor, suggesting potential antiparasitic activity. | mdpi.com |

Utilization of Relevant Animal Models for In Vivo Efficacy and Mechanism Studies

Following initial in vitro screening, animal models are employed to assess the efficacy and understand the mechanism of action of a compound in a more complex biological system. nih.govpharmaron.com For this compound, in vivo studies have provided further insights into its potential therapeutic applications.

One study investigated the effects of anabasine, a structurally related alkaloid, in a mouse model of sepsis. The study found that activation of α7 nicotinic acetylcholine receptors (α7nAChR) by anabasine led to a significant, dose-dependent reduction in mortality. researchgate.net This protective effect was associated with a decrease in the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in the blood. researchgate.net While this study focused on anabasine, the structural similarity to this compound suggests that this compound may have similar anti-inflammatory properties that warrant further investigation in relevant animal models. uno.edu

Another study in mice investigated the inhibitory effects of this compound and other alkaloids on the actions of ethanol (B145695). thegoodscentscompany.com This suggests a potential role for this compound in modulating the central nervous system effects of alcohol, although the specific mechanisms were not elucidated in the available abstract.

The use of animal models is crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as for identifying potential target organs for toxicity. nih.gov While specific in vivo efficacy and mechanistic studies on this compound are limited, the findings from studies on related alkaloids provide a rationale for further preclinical investigation using animal models to explore its anti-inflammatory and neuro-modulatory potential.

Table 2: Overview of Relevant Animal Model Studies

| Animal Model | Compound(s) Studied | Key Findings | Citation |

|---|---|---|---|

| Mouse model of sepsis | Anabasine | Dose-dependent reduction in mortality and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | researchgate.net |

| Mouse model | Anabasine, this compound, Lupinine | Investigated inhibitory effects on ethanol action. | thegoodscentscompany.com |

Emerging New Approach Methodologies (NAMs) in Preclinical Safety Assessment

In recent years, there has been a significant push to develop and implement New Approach Methodologies (NAMs) in preclinical safety assessment to reduce, refine, and in some cases, replace the use of animal testing. rivm.nlre-place.befrontiersin.orgnih.gov NAMs encompass a range of in vitro, in silico, and other advanced techniques that can provide human-relevant data on the potential toxicity of a substance. nih.govaltex.org

For a compound like this compound, NAMs could be instrumental in building a comprehensive safety profile. In silico toxicology, for instance, utilizes computational models to predict various types of toxicity, such as genotoxicity, carcinogenicity, and organ-specific toxicities, based on the chemical structure of the compound. instem.comfrontiersin.orgresearchgate.net These predictions can help to prioritize further testing and identify potential areas of concern early in the development process. instem.com

Advanced in vitro models, such as organ-on-a-chip technologies and 3D cell cultures, are also becoming increasingly important. frontiersin.org These models can mimic the structure and function of human organs more closely than traditional 2D cell cultures, providing more predictive data on potential toxicity. nih.gov For example, a liver-on-a-chip model could be used to assess the potential for this compound to cause drug-induced liver injury.

While specific applications of NAMs to the preclinical safety assessment of this compound are not yet widely reported, the broader trends in toxicology suggest that these methodologies will play a crucial role in the future evaluation of this and other novel compounds. rivm.nlre-place.be The integration of data from various NAMs can help to build a more complete picture of a compound's safety profile, ultimately leading to more informed decision-making in drug development. nih.gov

Analytical Methodologies and Research Tools for Anabasamine

Advanced Spectroscopic and Chromatographic Techniques for Research

Modern analytical chemistry provides powerful tools for the detailed investigation of natural products like anabasamine. High-resolution spectroscopic and chromatographic methods are indispensable for its isolation and structural confirmation.

Mass spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is a cornerstone for the analysis of this compound. mdpi.com These hyphenated techniques allow for the separation of this compound from other components in a mixture, followed by its detection and structural characterization based on its mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the analysis of this compound and related alkaloids. nih.gov In GC-MS, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The National Institute of Standards and Technology (NIST) mass spectrometry data center includes a main library entry for this compound, documenting its fragmentation pattern under electron ionization. nih.gov This allows for confident identification by matching the experimental mass spectrum to the library reference.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar, non-volatile alkaloids like this compound in complex matrices. spectroscopyonline.com Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) provide a fully validated method for the quantification of various alkaloids. spectroscopyonline.com High-Resolution Mass Spectrometry (HR-MS), often using Orbitrap or Time-of-Flight (TOF) analyzers, offers exceptional mass accuracy, enabling the determination of the elemental composition of this compound and its differentiation from isobaric interferences. creative-proteomics.com HR-LCMS has been successfully used to identify this compound in diverse and complex samples such as polyherbal formulations and honey. acs.orgnih.govmdpi.com

| Technique | Instrument Type | Ionization Mode | Key Findings / Parameters | Reference |

| GC-MS | Not specified | Electron Ionization | Top m/z peaks: 98, 42, 253 | nih.gov |

| LC-MS/MS | Not specified | Electrospray (ESI) | Used for quantification of alkaloid contaminants. | spectroscopyonline.com |

| HR-LCMS | LC-ESI-QTOF | ESI Positive | MS2 spectrum of precursor [M+H]+ obtained. | nih.gov |

| HR-LCMS | UHPLC-PDA-MS | ESI Positive/Negative | Identified this compound in honey based on m/z and fragmentation. | nih.gov |

| GC-MS/MS | Agilent 7890 GC / 7000 Triple-Quad | Not specified | Method for quantifying related alkaloids (e.g., anabasine). | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. weebly.comnih.gov It provides detailed information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the assembly of the molecule's carbon-hydrogen framework. weebly.com

One-dimensional (1D) NMR experiments, like ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. researchgate.net Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. rsc.org For instance, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals long-range couplings between protons and carbons (two to three bonds away), which helps to connect different parts of the molecular structure. nih.govresearchgate.net These techniques were instrumental in confirming the structure of this compound isolated from the plant Anabasis aphylla. researchgate.net

| Nucleus | Position | Chemical Shift (δ, ppm) | Reference |

| ¹³C NMR | C-2 | 153.2 | researchgate.net |

| C-3 | 134.1 | researchgate.net | |

| C-4 | 134.7 | researchgate.net | |

| C-5 | 148.2 | researchgate.net | |

| C-6 | 148.0 | researchgate.net | |

| C-2' | 153.3 | researchgate.net | |

| C-3' | 138.8 | researchgate.net | |

| C-4' | 123.4 | researchgate.net | |

| C-5' | 135.0 | researchgate.net | |

| C-6' | 67.8 | researchgate.net | |

| N-CH₃ | 41.0 | researchgate.net | |

| ¹H NMR | H-3 | 8.98 (dd, J=2.4, 0.8 Hz) | researchgate.net |

| H-4 | 8.13 (dt, J=8.0, 2.4 Hz) | researchgate.net | |

| H-5 | 7.42 (dd, J=8.0, 4.8 Hz) | researchgate.net | |

| H-6 | 8.61 (dd, J=4.8, 1.6 Hz) | researchgate.net | |

| H-4' | 8.16 (d, J=2.4 Hz) | researchgate.net | |

| H-6' | 8.51 (d, J=2.4 Hz) | researchgate.net | |

| N-CH₃ | 2.15 (s) | researchgate.net |

Mass Spectrometry (GC-MS, LC-MS, High-Resolution Mass Spectrometry)

Quantification and Detection Methods in Complex Biological Matrices

Detecting and quantifying this compound in complex biological matrices such as plant tissues, animal fluids, or food products presents analytical challenges due to the presence of numerous interfering compounds. creative-proteomics.com To overcome this, robust and sensitive methods are required.

GC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers enhanced specificity and sensitivity for quantification compared to single-stage MS. nih.gov This technique significantly reduces background interferences by monitoring a specific fragmentation transition from a precursor ion to a product ion, which is characteristic of the target analyte. A method developed for minor tobacco alkaloids demonstrated excellent linearity, low detection limits, and high accuracy and precision, making it suitable for complex sample analysis. nih.gov

LC-MS/MS is also a gold standard for the quantification of alkaloids in diverse biological samples, including plant extracts and cell cultures. creative-proteomics.com The use of stable isotope-labeled internal standards is a key strategy to ensure reliable and reproducible results, as it compensates for variations in sample preparation and instrument response. creative-proteomics.com High-resolution LC-MS has also proven effective for the qualitative detection of this compound in challenging matrices like honey and herbal formulations, confirming its presence among a vast number of other phytochemicals. nih.govmdpi.com

| Parameter | Nornicotine (B190312) | Anabasine (B190304) | Anatabine (B1667383) | Myosmine | Isonicoteine |

| Linearity (r²) | >0.999 | >0.999 | >0.999 | >0.999 | >0.999 |

| LOD (µg/g) | 0.08 | 0.03 | 0.05 | 0.12 | 0.03 |

| Accuracy (%) | 98.3 - 112.4 | 96.8 - 105.1 | 100.2 - 107.0 | 100.1 - 102.3 | 98.7 - 106.1 |

| Precision (CV, %) | 0.4 - 3.3 | 0.6 - 2.0 | 0.5 - 2.8 | 0.7 - 2.6 | 0.6 - 2.2 |

This table presents validation data for a GC-MS/MS method developed for related minor tobacco alkaloids, demonstrating the typical performance of such quantitative assays. nih.gov

Application as a Chemical Probe in Mechanistic Research

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. researchgate.net Due to its defined structure and biological activity, this compound has been utilized as a chemical probe in mechanistic research, particularly in the study of enzymes and receptors. uno.edu Its synthesis was pursued specifically because of its interesting preliminary biological activities, which warranted further investigation. uno.edu

This compound's utility as a research tool is evident in its application in receptor binding and functional assays. nih.gov These assays are designed to determine if a molecule interacts with a specific biological target and to characterize the nature of that interaction (e.g., as an agonist or antagonist). nih.gov

This compound has been shown to exhibit weak but selective inhibitory activity against acetylcholinesterase, an important enzyme in the nervous system. nih.gov In a binding assay using human blood erythrocyte acetylcholinesterase, this compound displayed a binding affinity (Kᵢ) of approximately 8.6 µM. nih.gov This finding identifies this compound as a ligand for this enzyme and provides a quantitative measure of its binding potency.

Furthermore, computational methods like molecular docking have been used to explore the potential of this compound as an inhibitor of other biological targets. mdpi.com A study investigating inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the malaria parasite, identified this compound as a promising metabolite with a competitive binding energy. mdpi.com Such in silico studies guide further experimental validation in functional assays. mdpi.com

| Assay Type | Biological Target | Finding | Quantitative Value | Reference |

| Enzyme Inhibition Assay | Human Acetylcholinesterase | Weak, selective inhibition | Kᵢ ≈ 8.6 µM | nih.gov |

| Molecular Docking | PfDHODH | Predicted competitive inhibitor | Binding Energy = -8.57 kcal/mol | mdpi.com |

Future Perspectives and Translational Research Potential

Addressing Limitations in Compound Availability and Production

A significant bottleneck in the comprehensive study of Anabasamine is its limited availability from natural sources. uno.edu The isolation of this compound from its primary botanical source, the Central Asian shrub Anabasis aphylla, is often difficult and yields low quantities, hampering extensive preclinical and clinical investigations. uno.edunih.gov

Advanced Lead Compound Identification and Optimization